molecular formula C21H18N2O6 B1662962 trispiro[indole-3,2'-[1,3]dioxane-5',5''-[1,3]dioxane-2'',3'''-indole]-2,2'''(1H,1'''H)-dione CAS No. 442644-28-2

trispiro[indole-3,2'-[1,3]dioxane-5',5''-[1,3]dioxane-2'',3'''-indole]-2,2'''(1H,1'''H)-dione

Cat. No. B1662962
CAS RN: 442644-28-2
M. Wt: 394.4 g/mol
InChI Key: BTXRSHKJNDFHGA-UHFFFAOYSA-N
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Description

Trispiro[indole-3,2’-[1,3]dioxane-5’,5’‘-[1,3]dioxane-2’‘,3’‘’-indole]-2,2’‘’(1H,1’''H)-dione is a complex chemical compound with the molecular formula C21H18N2O6 . It has a unique structure that offers potential in drug discovery, organic synthesis, and material science .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring three spiro-connected rings. The compound has a molecular weight of 394.4 g/mol . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 394.4 g/mol, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 6 . It has a topological polar surface area of 95.1 Ų and a complexity of 647 . The compound is non-rotatable .

Scientific Research Applications

Inhibition of Canonical Wnt Pathway Signaling

JW 67 is an inhibitor of canonical Wnt pathway signaling . It targets the β-catenin destruction complex (GSK-3β/AXIN/APC) to induce β-catenin degradation . This makes it a valuable tool in the study of Wnt signaling and its role in various biological processes.

Selectivity for the Canonical Wnt Pathway

JW 67 is selective for the canonical Wnt pathway over the Sonic hedgehog (Shh) and NF-κB pathways . This selectivity can be useful in research where it’s important to specifically target the Wnt pathway without affecting other signaling pathways.

Inhibition of Colorectal Cancer Cell Growth

JW 67 has been shown to inhibit the growth of colorectal cancer (CRC) cells . It rapidly reduces active β-catenin with a subsequent downregulation of Wnt target genes, including AXIN2, SP5, and NKD1 . Notably, AXIN2 protein levels were strongly increased after compound exposure .

Blocking G1/S Cell Cycle Progression

JW 67 blocks G1/S cell cycle progression in colorectal cancer (CRC) cell lines . This could potentially make it a valuable tool in cancer research and treatment.

Inducing β-catenin Degradation

JW 67 induces β-catenin degradation . β-catenin is a key component of the Wnt signaling pathway, and its degradation can disrupt the pathway, which may have implications in various diseases, including cancer.

Potential Therapeutic Applications

Given its effects on the Wnt signaling pathway and cancer cell growth, JW 67 has potential therapeutic applications. Its ability to inhibit the growth of colorectal cancer cells and block cell cycle progression suggests it could be explored further as a potential treatment for colorectal cancer .

Future Directions

The unique structure of trispiro[indole-3,2’-[1,3]dioxane-5’,5’‘-[1,3]dioxane-2’‘,3’‘’-indole]-2,2’‘’(1H,1’''H)-dione offers potential in drug discovery, organic synthesis, and material science, making it a promising candidate for advancements in various fields .

properties

InChI

InChI=1S/C21H18N2O6/c24-17-20(13-5-1-3-7-15(13)22-17)26-9-19(10-27-20)11-28-21(29-12-19)14-6-2-4-8-16(14)23-18(21)25/h1-8H,9-12H2,(H,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXRSHKJNDFHGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(COC3(O1)C4=CC=CC=C4NC3=O)COC5(C6=CC=CC=C6NC5=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trispiro[indole-3,2'-[1,3]dioxane-5',5''-[1,3]dioxane-2'',3'''-indole]-2,2'''(1H,1'''H)-dione

CAS RN

442644-28-2
Record name 442644-28-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trispiro[indole-3,2'-[1,3]dioxane-5',5''-[1,3]dioxane-2'',3'''-indole]-2,2'''(1H,1'''H)-dione
Reactant of Route 2
Reactant of Route 2
trispiro[indole-3,2'-[1,3]dioxane-5',5''-[1,3]dioxane-2'',3'''-indole]-2,2'''(1H,1'''H)-dione
Reactant of Route 3
trispiro[indole-3,2'-[1,3]dioxane-5',5''-[1,3]dioxane-2'',3'''-indole]-2,2'''(1H,1'''H)-dione
Reactant of Route 4
trispiro[indole-3,2'-[1,3]dioxane-5',5''-[1,3]dioxane-2'',3'''-indole]-2,2'''(1H,1'''H)-dione
Reactant of Route 5
trispiro[indole-3,2'-[1,3]dioxane-5',5''-[1,3]dioxane-2'',3'''-indole]-2,2'''(1H,1'''H)-dione
Reactant of Route 6
trispiro[indole-3,2'-[1,3]dioxane-5',5''-[1,3]dioxane-2'',3'''-indole]-2,2'''(1H,1'''H)-dione

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